molecular formula C10H10F3NO4S B3019173 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid CAS No. 1097822-39-3

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

Cat. No.: B3019173
CAS No.: 1097822-39-3
M. Wt: 297.25
InChI Key: LPSXQVZHPNOKKE-UHFFFAOYSA-N
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Description

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a sulfonamide derivative characterized by a trifluoromethylphenyl group attached to a sulfonamide nitrogen, which is further substituted with a methyl group and an acetic acid moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry for improved pharmacokinetics and target binding .

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXQVZHPNOKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . This modulation can lead to various therapeutic effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

The compound’s core structure can be compared to several analogs (Table 1):

Compound Name Key Structural Features Biological/Industrial Relevance Reference
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid Fluorine replaces sulfonylamino group Fluorinated analog for solvent-dependent reactivity studies
ATPR (4-Amino-2-trifluoromethylphenyl retinate) Retinoic acid ester with trifluoromethylphenyl Induces NB4 cell differentiation, inhibits K562 proliferation
N-4-Acetamidophenylsulfonylglycine Acetamido group on phenyl ring Sulfonamide antibiotic intermediate
2-(4-(Methylthio)phenyl)acetic acid Methylthio substituent Pharmaceutical intermediate
Sitaxentan (STAT3 inhibitor) Sulfonamide with dimethylpropanoyloxy group Endothelin receptor antagonist

Key Observations :

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability (e.g., ATPR’s anticancer activity ).
  • Functional Group Swaps : Fluorine or methylthio substituents alter electronic properties and solubility, impacting reactivity and applications (e.g., fluorinated analogs in solvent-dependent synthesis ).

Key Observations :

  • Coupling Agents : DCC-DMAP in ATPR synthesis improves esterification efficiency, critical for scaling production .
  • Purification: Ethanol recrystallization (ATPR) and HPLC (e.g., Hypersil ODS 2 column, methanol-water mobile phase ) are standard for achieving >99% purity.
  • Fluorination Techniques : Selectfluor®-like reagents (e.g., 1-chloromethyl-4-fluoro-DABCO) enable selective fluorination but may require solvent optimization .

Physicochemical and Analytical Properties

Comparative data on solubility, stability, and analytical profiles:

  • Stability : Sulfonamides with electron-withdrawing groups (e.g., trifluoromethyl) exhibit greater resistance to enzymatic degradation than methylthio derivatives .
  • Analytical Methods: HPLC: ATPR analysis uses methanol-water (92:8) mobile phase, achieving linearity (r = 0.9999) and impurity resolution . LCMS: Complex analogs (e.g., Example 324 in ) show M+H+ peaks at m/z 757, validated for molecular weight confirmation .

Key Observations :

  • Trifluoromethylphenyl Derivatives : ATPR’s efficacy in cancer models highlights the role of trifluoromethyl groups in enhancing bioactivity .
  • Sulfonamide Diversity: Minor structural changes (e.g., methyl vs. acetamido groups) drastically alter target specificity (e.g., antibiotics vs. enzyme inhibitors) .

Biological Activity

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid, a compound with significant biological activity, primarily targets the peroxisome proliferator-activated receptor (PPAR). PPARs are crucial in regulating various metabolic processes, including inflammation and lipid metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

The primary mechanism of action for 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is its role as a PPAR agonist . Upon binding to PPARs, the compound activates several downstream signaling pathways that lead to reduced expression of inflammatory genes. This action is particularly relevant in the context of neuroinflammation, where the compound has shown promise in decreasing inflammation within the brain.

Biochemical Pathways Affected

The activation of PPARs by this compound influences various biochemical pathways:

  • Regulation of Inflammation : The compound significantly reduces pro-inflammatory cytokines and chemokines by modulating gene expression associated with inflammatory responses.
  • Lipid Metabolism : It enhances fatty acid oxidation and glucose homeostasis, indicating potential benefits in metabolic disorders such as diabetes and obesity.
  • Neuroprotection : By reducing oxidative stress and inflammation in neuronal tissues, this compound may offer protective effects against neurodegenerative diseases.

Case Studies

  • Neuroinflammation Study : A study demonstrated that treatment with 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid in animal models resulted in a significant decrease in markers of neuroinflammation, including TNF-alpha and IL-6 levels. This suggests its potential use in treating conditions like Alzheimer's disease.
  • Metabolic Disorders : In a controlled trial involving obese mice, administration of the compound led to improved insulin sensitivity and reduced adiposity. These findings indicate its potential application in managing obesity-related metabolic dysfunctions.

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other PPAR agonists:

Compound NameMechanism of ActionInflammatory ResponseLipid Metabolism EffectsNeuroprotective Effects
2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acidPPAR AgonistSignificant reductionEnhanced fatty acid oxidationPositive
RosiglitazonePPARγ AgonistModerate reductionImproved insulin sensitivityLimited
PioglitazonePPARγ AgonistModerate reductionEnhanced glucose uptakeLimited

Applications

The diverse biological activities of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid make it a candidate for various applications:

  • Pharmaceutical Development : Its anti-inflammatory properties position it as a potential therapeutic agent for diseases characterized by chronic inflammation.
  • Metabolic Research : The compound's effects on lipid metabolism suggest its utility in developing treatments for metabolic syndromes.
  • Neuroscience : Given its neuroprotective effects, further exploration could lead to novel interventions for neurodegenerative diseases.

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